molecular formula C13H11N5S B286643 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile

5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile

Cat. No. B286643
M. Wt: 269.33 g/mol
InChI Key: LNPNPUZKIMBVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile, commonly known as ABT-737, is a small molecule inhibitor that selectively targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has been extensively studied for its potential therapeutic applications in various types of cancer, including leukemia, lymphoma, and solid tumors.

Mechanism of Action

ABT-737 selectively binds to anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, including 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile, Bcl-xL, and Bcl-w, with high affinity. This binding disrupts the interaction between anti-apoptotic and pro-apoptotic proteins, thereby releasing pro-apoptotic proteins such as Bax and Bak. The release of these pro-apoptotic proteins triggers the intrinsic apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and paclitaxel. ABT-737 has been shown to have minimal toxicity to normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

ABT-737 has several advantages as a research tool. It is a highly selective inhibitor of anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, allowing for the study of the specific role of these proteins in cancer cell survival. ABT-737 has also been shown to be effective in preclinical studies of various types of cancer, indicating its potential as a therapeutic agent.
However, there are also limitations to the use of ABT-737 in lab experiments. ABT-737 has poor solubility in aqueous solutions, which can limit its effectiveness in some experiments. Additionally, ABT-737 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of ABT-737. One direction is the development of more potent and selective inhibitors of anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family. Another direction is the investigation of the mechanisms of resistance to ABT-737 in cancer cells, which can inform the development of combination therapies. Finally, the clinical development of ABT-737 and its analogs as therapeutic agents for various types of cancer is an important future direction.

Synthesis Methods

The synthesis of ABT-737 involves several steps, including the condensation of 2-aminothiophenol and ethyl acetoacetate to form 2-acetylthiophene, which is then reacted with hydrazine hydrate to produce 2-acetylthiophene hydrazone. The hydrazone is further reacted with 2-bromo-1,3-benzothiazole to form 1-(2-acetylthiophenyl)-3-(2-bromo-1,3-benzothiazol-yl)prop-2-en-1-one. Finally, the propenone is reacted with ammonia and potassium cyanide to produce ABT-737.

Scientific Research Applications

ABT-737 has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to induce apoptosis in cancer cells by selectively binding to anti-apoptotic proteins of the 5-amino-1-(1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazole-4-carbonitrile family, thereby releasing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway. ABT-737 has been shown to be effective in preclinical studies of leukemia, lymphoma, and solid tumors.

properties

Molecular Formula

C13H11N5S

Molecular Weight

269.33 g/mol

IUPAC Name

5-amino-1-(1,3-benzothiazol-2-yl)-3-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C13H11N5S/c1-2-9-8(7-14)12(15)18(17-9)13-16-10-5-3-4-6-11(10)19-13/h3-6H,2,15H2,1H3

InChI Key

LNPNPUZKIMBVRV-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=NC3=CC=CC=C3S2

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.